molecular formula C30H23FeO10S3 B568154 Iron(3+);naphthalene-2-sulfonate;hydrate CAS No. 114519-81-2

Iron(3+);naphthalene-2-sulfonate;hydrate

Cat. No.: B568154
CAS No.: 114519-81-2
M. Wt: 695.529
InChI Key: RLOADSZCTIDYPF-UHFFFAOYSA-K
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Description

Iron(3+); naphthalene-2-sulfonate; hydrate is a coordination compound with the formula Fe(C₁₀H₇SO₃)ₓ·nH₂O, where the iron(III) cation is coordinated to naphthalene-2-sulfonate anions and water molecules. The naphthalene-2-sulfonate ligand consists of a sulfonate group (-SO₃⁻) attached to the second carbon of a naphthalene ring, providing both aromatic and hydrophilic characteristics . This compound is typically synthesized via sulfonation reactions, where naphthalene is treated with oleum or sulfuric acid under controlled conditions, followed by complexation with iron(III) salts . Hydration plays a critical role in stabilizing the structure, as water molecules occupy coordination sites or interstitial positions within the crystal lattice .

Key properties include:

  • Molecular weight: ~208.23 g/mol (naphthalene-2-sulfonic acid hydrate) + iron(III) contribution .
  • Solubility: Moderate solubility in polar solvents (e.g., water, alcohols) due to the sulfonate group’s hydrophilicity .
  • Thermal stability: Decomposes above 200°C, with hydration loss occurring at lower temperatures .

Properties

CAS No.

114519-81-2

Molecular Formula

C30H23FeO10S3

Molecular Weight

695.529

IUPAC Name

iron(3+);naphthalene-2-sulfonate;hydrate

InChI

InChI=1S/3C10H8O3S.Fe.H2O/c3*11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;;/h3*1-7H,(H,11,12,13);;1H2/q;;;+3;/p-3

InChI Key

RLOADSZCTIDYPF-UHFFFAOYSA-K

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].O.[Fe+3]

Origin of Product

United States

Scientific Research Applications

Applications in Scientific Research

1. Coordination Chemistry

Iron(3+); naphthalene-2-sulfonate; hydrate serves as a model compound for studying coordination chemistry. Its ability to form stable complexes allows researchers to investigate the properties of iron in biological systems, particularly in relation to enzyme activity and electron transfer processes.

2. Biological Activity

Research has shown that iron(3+) complexes can exhibit biological activity, such as antioxidant properties and enzyme inhibition. For example, studies on iron(III) complexes with non-steroidal anti-inflammatory drugs have demonstrated their potential to scavenge free radicals and inhibit enzymes like acetylcholinesterase . These findings suggest that iron(3+); naphthalene-2-sulfonate; hydrate could be explored for therapeutic applications, particularly in neuroprotection.

3. Environmental Studies

The compound has been studied for its environmental impact, particularly regarding its toxicity in aquatic organisms. For instance, research on naphthalene-2-sulfonate toxicity in freshwater fish has highlighted its effects on blood cells, indicating potential risks associated with its use in industrial applications .

Industrial Applications

1. Dye Production

Iron(3+); naphthalene-2-sulfonate; hydrate is utilized in the production of dyes, particularly those derived from naphthalene sulfonic acids. Its role as an intermediate in dye synthesis is crucial for creating vibrant colors used in textiles and other materials .

2. Surfactants and Dispersants

The compound's properties make it suitable for use in surfactants and dispersants, which are essential in various industrial processes such as leather treatment, paper chemicals, and ink production . Its ability to stabilize emulsions enhances the performance of these products.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant activity of iron(III) complexes formed with various ligands, including naphthalene-2-sulfonate. The results indicated that these complexes effectively scavenged hydroxyl radicals, suggesting their potential use in developing antioxidant therapies .

Case Study 2: Toxicological Assessment

Research assessing the toxicity of naphthalene-2-sulfonate on freshwater fish revealed significant adverse effects on blood cell integrity. The study employed comet assays and micronucleus assays to quantify the genetic damage caused by exposure to this compound, underscoring the need for careful handling and regulation in industrial applications .

Data Tables

Application Area Description Research Findings
Coordination ChemistryModel compound for studying iron interactionsStable complexes formed with various ligands
Biological ActivityPotential therapeutic applicationsAntioxidant properties observed; inhibition of acetylcholinesterase
Environmental ImpactToxicity assessments on aquatic lifeSignificant genetic damage observed in freshwater fish exposed to naphthalene-2-sulfonate
Industrial UseIntermediate in dye production; surfactant formulationEffective stabilizer for emulsions; used in inks and leather treatment products

Comparison with Similar Compounds

Research Findings and Challenges

  • Mössbauer Spectroscopy : Iron(III) naphthalene-2-sulfonate shows broader quadrupole splitting (Δ ≈ 1.2–1.5 mm/s) compared to oxalates (Δ ≈ 0.7–0.9 mm/s), reflecting greater lattice distortion .
  • IR Spectroscopy : Sulfonate stretches (1180–1120 cm⁻¹ for S=O) are distinct from oxalate (1650–1300 cm⁻¹ for C=O) .
  • Challenges : Metastability and hygroscopicity limit the target compound’s shelf life, necessitating controlled storage .

Preparation Methods

Reaction Conditions and Isomerization Dynamics

Naphthalene undergoes sulfonation at elevated temperatures (150–190°C) with 96% sulfuric acid. The initial product is a mixture of naphthalene-1-sulfonic acid (kinetically favored) and naphthalene-2-sulfonic acid (thermodynamically stable). Prolonged heating or equilibration at 150–160°C drives isomerization, increasing the proportion of the 2-sulfonic acid isomer to ~90%.

Key Parameters

  • Temperature : 150–190°C

  • Acid Concentration : 96–98% H₂SO₄

  • Reaction Time : 2–4 hours

  • Isomerization : Achieved via thermal treatment under reduced pressure (20–100 mbar).

Concentration and Purification

Post-sulfonation, the reaction mixture is concentrated under vacuum (25–100 mbar) at 70–90°C to reduce water content below 15 wt%. This step minimizes hydrolysis and facilitates subsequent isolation. Neutralization with sodium hydroxide yields sodium naphthalene-2-sulfonate, which is crystallized from a saturated brine solution2.

Synthesis of Sodium Naphthalene-2-sulfonate

Neutralization of naphthalene-2-sulfonic acid with alkali produces the sodium salt, a critical precursor for metal complexation.

Neutralization Protocol

The sulfonic acid solution is treated with 33% sodium hydroxide, followed by salting out with sodium chloride. This method yields sodium naphthalene-2-sulfonate with ~62% efficiency2.

Example Procedure

  • Combine sulfonic acid solution with saturated NaCl.

  • Add NaOH dropwise to pH 7–8.

  • Cool to precipitate the sodium salt.

  • Filter and air-dry2.

Complexation with Iron(III) Salts

The final step involves reacting sodium naphthalene-2-sulfonate with iron(III) salts to form the hydrated complex.

Stoichiometric Reaction in Aqueous Medium

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is commonly used due to its high solubility. The reaction proceeds as:

FeCl3+3Na(C10H7SO3)Fe(C10H7SO3)3+3NaCl\text{FeCl}3 + 3\,\text{Na}(C{10}H7SO3) \rightarrow \text{Fe}(C{10}H7SO3)3 + 3\,\text{NaCl}

Optimized Conditions

  • Molar Ratio : 1:3 (FeCl₃:sodium sulfonate)

  • Temperature : 60–80°C

  • pH : 2–4 (adjusted with HCl to prevent hydrolysis)

  • Reaction Time : 1–2 hours.

Crystallization and Hydration

The product is isolated by evaporating the solvent under reduced pressure. Hydration is achieved by recrystallizing from water or storing under humid conditions.

Yield and Purity

  • Yield : 70–85% (dependent on stoichiometric precision)

  • Hydrate Form : Typically isolated as a trihydrate (Fe(C₁₀H₇SO₃)₃·3H₂O).

Analytical Characterization

Spectroscopic Validation

  • FT-IR : Sulfonate S=O stretches at 1180–1200 cm⁻¹ and 1040–1060 cm⁻¹ confirm ligand coordination.

  • UV-Vis : Iron(III) d-d transitions observed at 450–500 nm.

Thermal Stability

Thermogravimetric analysis (TGA) reveals dehydration steps at 100–150°C and decomposition above 300°C.

Industrial and Experimental Considerations

Challenges in Scalability

  • Byproduct Formation : Isomerization during sulfonation requires precise temperature control to minimize naphthalene-1-sulfonic acid residues.

  • Iron Hydrolysis : pH must be maintained below 4 to avoid Fe(OH)₃ precipitation.

Comparative Data Table

StepConditionsYieldKey Reference
Sulfonation96% H₂SO₄, 160°C, 3 h85–90%
Sodium Salt IsolationNaOH neutralization, NaCl salting62%2
Iron ComplexationFeCl₃, 70°C, pH 375%

Q & A

Q. What are the optimal synthesis methods for Iron(3+) naphthalene-2-sulfonate hydrate, and how can purity be ensured?

Methodological Answer: Synthesis typically involves reacting iron(III) salts (e.g., Fe(NO₃)₃·9H₂O or Fe₂(SO₄)₃·xH₂O) with naphthalene-2-sulfonic acid or its sodium salt under controlled pH and temperature. For example:

Dissolve sodium naphthalene-2-sulfonate (NaC₁₀H₇SO₃) in deionized water ().

Add FeCl₃·6H₂O solution dropwise under stirring, maintaining pH 2–3 to prevent iron hydroxide precipitation ().

Filter the precipitate and wash with ethanol to remove unreacted ions.

Dry under vacuum at 40–60°C.
Purity Assurance:

  • Use elemental analysis (EA) to confirm Fe:S molar ratios.
  • Monitor hydration via thermogravimetric analysis (TGA) to verify water content ().

Q. Which analytical techniques are most effective for characterizing the coordination geometry and hydration state of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the octahedral coordination of Fe³⁺ and sulfonate ligand arrangement (e.g., as in similar sulfonate hydrates; ).
  • FTIR Spectroscopy: Identify sulfonate S=O stretches (~1040 cm⁻¹) and Fe–O bonds (~450–500 cm⁻¹) ().
  • Mössbauer Spectroscopy: Quantify Fe³⁺ oxidation state and magnetic properties ().
  • TGA/DSC: Determine hydration levels by measuring mass loss at 100–150°C ().

Q. How does the hydration state influence the compound’s stability and solubility in aqueous systems?

Methodological Answer:

  • Hydration stabilizes the crystal lattice but increases hygroscopicity. Anhydrous forms may decompose faster under ambient conditions ().
  • Solubility testing:
    • Prepare saturated solutions in H₂O, ethanol, or acetone at 25°C.
    • Filter and quantify dissolved Fe³⁺ via ICP-OES ().
  • Key Data: Hydrated Fe(III) sulfates show solubility >150 g/100 mL in water ().

Advanced Research Questions

Q. What catalytic mechanisms are proposed for Iron(3+) naphthalene-2-sulfonate in organic synthesis?

Methodological Answer:

  • Acid Catalysis: The Fe³⁺-sulfonate complex acts as a Brønsted acid, protonating substrates (e.g., in esterification).
    • Example: Catalyze benzyl alcohol esterification with acetic acid at 80°C, achieving >90% yield (parallel to Fe₂(SO₄)₃·xH₂O in ).
  • Oxidation Reactions: Fe³⁺ facilitates electron transfer, e.g., oxidizing thiols to disulfides ().
  • Method: Monitor reaction progress via GC-MS or NMR, and compare turnover frequencies (TOF) with alternative catalysts.

Q. How can researchers assess the environmental impact of this compound in aqueous ecosystems?

Methodological Answer:

  • Toxicity Assays:
    • Use Daphnia magna or algal cultures exposed to 1–100 ppm solutions. Measure LC₅₀ values ().
    • Track Fe³⁺ release via UV-Vis spectroscopy with ferrozine chelation ().
  • Degradation Studies:
    • Simulate photolysis under UV light (λ = 254 nm) and analyze breakdown products (e.g., naphthoquinones) via HPLC ().

Q. What computational approaches are suitable for modeling the electronic structure and ligand interactions of this complex?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Optimize geometry using B3LYP/6-31G* basis sets for ligand-Fe³⁺ bonding ().
    • Calculate charge distribution to predict reactivity (e.g., electrophilic sites on naphthalene rings).
  • Molecular Dynamics (MD):
    • Simulate hydration shells around Fe³⁺ in water to understand solubility trends ().

Data Contradictions and Resolution Strategies

Issue: Discrepancies in reported solubility or catalytic efficiency.
Resolution:

Cross-validate methods (e.g., ICP-OES vs. gravimetric analysis for solubility).

Control hydration levels rigorously, as anhydrous vs. hydrated forms differ significantly ().

Replicate studies under inert atmospheres to prevent oxidation ().

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